2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
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Overview
Description
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl and a molecular weight of 191.66 g/mol This compound is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring
Scientific Research Applications
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The inhibitory effect of BCH, associated with the relative sparing of DA effects, suggests that this compound is able to selectively reduce the electrophysiological actions of L-dopa . It is postulated that BCH is a potent activator of mitochondrial glutaminase and that manifestation of its action requires intact organelle structure .
Future Directions
Preparation Methods
The synthesis of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as norbornene and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the bicyclic structure.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the amino group.
2-Amino-2-norbornanecarboxylic acid: Another related compound with a similar core structure but different functional groups.
N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: This compound features a protected amino group and is used in peptide synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-3-5-1-2-8(6,4-5)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNYGAGSPGDVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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